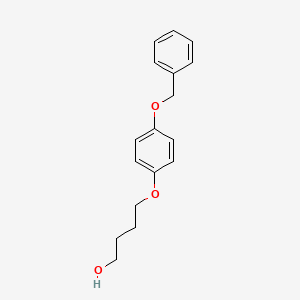
4-(4-Phenylmethoxyphenoxy)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylmethoxyphenoxy)butan-1-ol typically involves the reaction of 4-phenylmethoxyphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(4-Phenylmethoxyphenoxy)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenylmethoxy group can be reduced to form a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include 4-(4-phenylmethoxyphenoxy)butan-1-one or 4-(4-phenylmethoxyphenoxy)butanal.
Reduction: The major product can be 4-(4-phenylphenoxy)butan-1-ol.
Substitution: The major products can include 4-(4-phenylmethoxyphenoxy)butyl chloride or 4-(4-phenylmethoxyphenoxy)butylamine.
科学研究应用
4-(4-Phenylmethoxyphenoxy)butan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Phenylmethoxyphenoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)butan-1-ol
- 4-(4-Methoxyphenyl)methoxybutan-1-ol
- 4-(4-Methoxyphenyl)butan-2-ol
Uniqueness
4-(4-Phenylmethoxyphenoxy)butan-1-ol is unique due to the presence of both a phenylmethoxy group and a phenoxy group, which can confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to similar compounds that lack one of these groups.
属性
分子式 |
C17H20O3 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-(4-phenylmethoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C17H20O3/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11,18H,4-5,12-14H2 |
InChI 键 |
GFZNDBDXJTYHOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


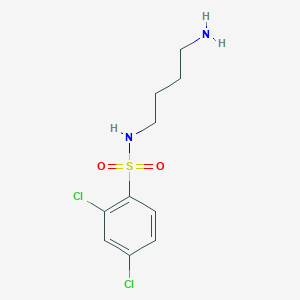
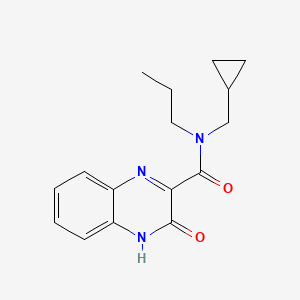
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
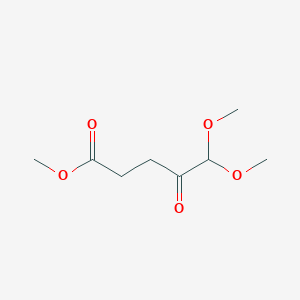
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
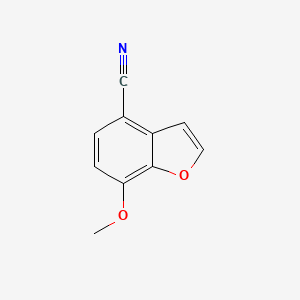

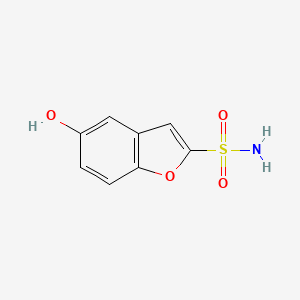
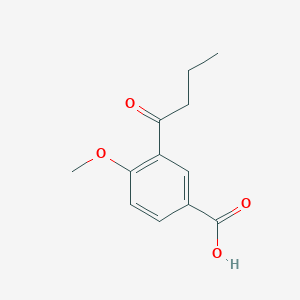

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
